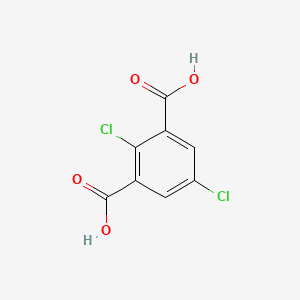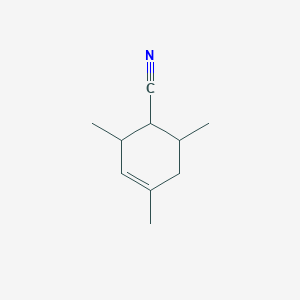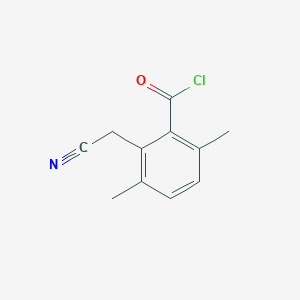
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a cyanomethyl group and two methyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride typically involves the reaction of 3,6-dimethylbenzoic acid with thionyl chloride to form the corresponding benzoyl chloride. The cyanomethyl group can be introduced through a subsequent reaction with a suitable cyanomethylating agent, such as cyanomethyl chloride, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water or aqueous base, the benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.
Condensation Reactions: The cyanomethyl group can participate in condensation reactions with aldehydes or ketones to form α,β-unsaturated nitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be employed.
Condensation Reactions: Aldehydes or ketones in the presence of a base (e.g., sodium ethoxide) are typical reagents.
Major Products Formed
Amides, Esters, Thioesters: Formed through nucleophilic substitution.
Benzoic Acid Derivatives: Formed through hydrolysis.
α,β-Unsaturated Nitriles: Formed through condensation reactions.
Wissenschaftliche Forschungsanwendungen
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of functionalized polymers and advanced materials.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Chemical Biology: It can be used as a building block in the design of molecular probes and bioactive molecules.
Wirkmechanismus
The mechanism of action of 2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride is primarily related to its reactivity as a benzoyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The cyanomethyl group can also participate in reactions that introduce additional functional groups, enhancing the compound’s versatility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyanomethyl)benzoyl chloride
- 3,6-Dimethylbenzoyl chloride
- 2-(Cyanomethyl)-4-methylbenzoyl chloride
Uniqueness
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride is unique due to the presence of both cyanomethyl and dimethyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic applications that require these functionalities.
Eigenschaften
CAS-Nummer |
24634-05-7 |
|---|---|
Molekularformel |
C11H10ClNO |
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
2-(cyanomethyl)-3,6-dimethylbenzoyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-7-3-4-8(2)10(11(12)14)9(7)5-6-13/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
PHDDKHYXQLFUNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C)C(=O)Cl)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


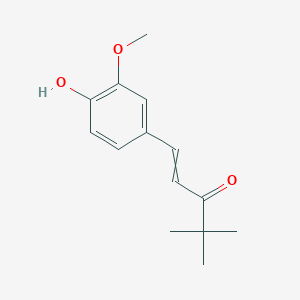
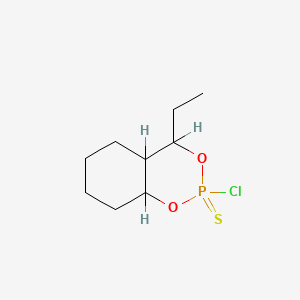
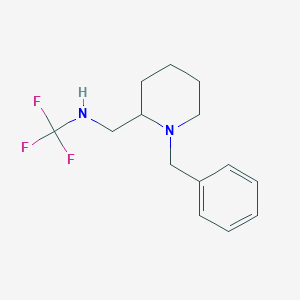
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
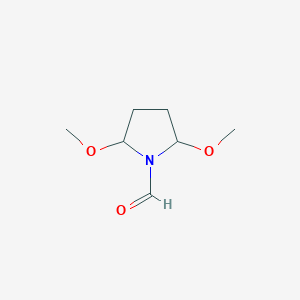
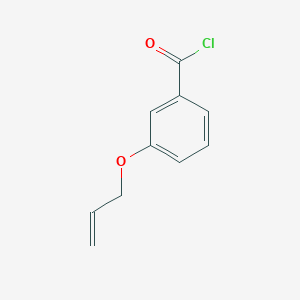
![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
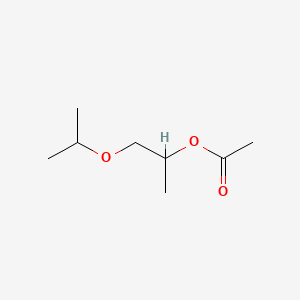

![[1,4]Thiazepino[4,5-a]benzimidazole](/img/structure/B13958720.png)
![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
